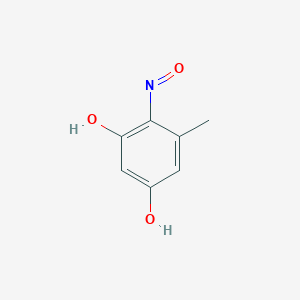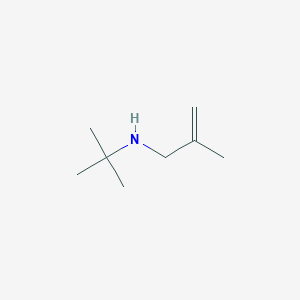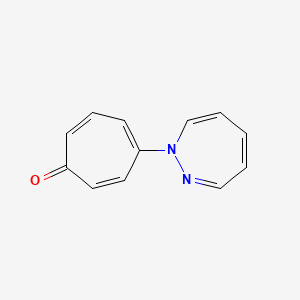
5-Methyl-4-nitrosobenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-nitrosobenzene-1,3-diol is an organic compound with a molecular formula of C7H7NO3 It is a derivative of benzene, featuring both nitroso and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitrosobenzene-1,3-diol typically involves the nitration of 5-methylbenzene-1,3-diol followed by reduction to introduce the nitroso group. One common method involves the use of nitric acid and sulfuric acid for nitration, followed by reduction using agents such as sodium dithionite or iron powder under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4-nitrosobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions
Major Products Formed
Oxidation: Formation of 5-methyl-4-nitroquinone.
Reduction: Formation of 5-methyl-4-aminobenzene-1,3-diol.
Substitution: Formation of halogenated derivatives such as this compound
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-nitrosobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a signaling molecule in cellular processes.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 5-Methyl-4-nitrosobenzene-1,3-diol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. The hydroxyl groups can form hydrogen bonds, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate signaling pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrosobenzene-1,3-diol: Similar structure but lacks the methyl group.
5-Methyl-4-nitrobenzene-1,3-diol: Contains a nitro group instead of a nitroso group.
5-Methyl-4-aminobenzene-1,3-diol: Contains an amino group instead of a nitroso group .
Uniqueness
5-Methyl-4-nitrosobenzene-1,3-diol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The methyl group also influences its physical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
116480-13-8 |
|---|---|
Molekularformel |
C7H7NO3 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
5-methyl-4-nitrosobenzene-1,3-diol |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(9)3-6(10)7(4)8-11/h2-3,9-10H,1H3 |
InChI-Schlüssel |
PXLZOYARTHUMNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)






